molecular formula C21H23N7O5 B14691913 N-(p-(((6,8-Diaminopyrido(2,3-b)pyrazin-2-yl)methyl)methylamino)benzoyl)glutamic acid CAS No. 34561-27-8

N-(p-(((6,8-Diaminopyrido(2,3-b)pyrazin-2-yl)methyl)methylamino)benzoyl)glutamic acid

Cat. No.: B14691913
CAS No.: 34561-27-8
M. Wt: 453.5 g/mol
InChI Key: UGWODJDIYOBPOW-HNNXBMFYSA-N
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Description

N-(p-(((6,8-Diaminopyrido(2,3-b)pyrazin-2-yl)methyl)methylamino)benzoyl)glutamic acid is a complex organic compound with the molecular formula C21H23N7O5. This compound is characterized by its unique structure, which includes a pyrido[2,3-b]pyrazine core, a benzoyl group, and a glutamic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-(((6,8-Diaminopyrido(2,3-b)pyrazin-2-yl)methyl)methylamino)benzoyl)glutamic acid involves multiple steps, starting with the preparation of the pyrido[2,3-b]pyrazine core. This core is typically synthesized through a cyclization reaction involving a pyrrole derivative and a pyrazine derivative. The reaction conditions often include the use of hydrazine hydrate as a reagent and a suitable solvent such as ethanol .

Once the pyrido[2,3-b]pyrazine core is prepared, it is further functionalized with a benzoyl group through a Friedel-Crafts acylation reaction. This step requires the use of a Lewis acid catalyst, such as aluminum chloride, and an appropriate solvent like dichloromethane .

The final step involves the coupling of the benzoyl-functionalized pyrido[2,3-b]pyrazine with glutamic acid. This coupling reaction is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of N-(p-(((6,8-Diaminopyrido(2,3-b)pyrazin-2-yl)methyl)methylamino)benzoyl)glutamic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways related to disease processes .

Comparison with Similar Compounds

Properties

CAS No.

34561-27-8

Molecular Formula

C21H23N7O5

Molecular Weight

453.5 g/mol

IUPAC Name

(2S)-2-[[4-[(6,8-diaminopyrido[2,3-b]pyrazin-2-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H23N7O5/c1-28(10-12-9-24-19-18(25-12)14(22)8-16(23)27-19)13-4-2-11(3-5-13)20(31)26-15(21(32)33)6-7-17(29)30/h2-5,8-9,15H,6-7,10H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27)/t15-/m0/s1

InChI Key

UGWODJDIYOBPOW-HNNXBMFYSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=CC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=CC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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